N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-4-26-19(10-11-23-26)21(27)25(14-17-8-6-5-7-9-17)22-24-18-13-15(2)12-16(3)20(18)28-22/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERBNQTGCVLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of Dimethyl Groups: The benzothiazole intermediate is then subjected to Friedel-Crafts alkylation to introduce the dimethyl groups at the 5 and 7 positions.
Formation of Pyrazole Ring: The next step involves the synthesis of the pyrazole ring. This can be done by reacting ethyl acetoacetate with hydrazine hydrate to form the pyrazole core.
Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with the pyrazole derivative. This is typically achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its anticancer properties. Studies have shown that derivatives of benzothiazole and pyrazole exhibit cytotoxic effects against various cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can interact with DNA and proteins, disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and biological activities. The dimethyl groups at the 5 and 7 positions further enhance its chemical stability and biological efficacy.
Biological Activity
N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 390.5 g/mol. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Alkylation : The benzothiazole ring is then alkylated with an ethyl halide.
- Formation of the Pyrazole Carboxamide : The final step involves acylation to introduce the carboxamide functional group.
Biological Activity
The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity. In one study, compounds similar to this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Properties
In cancer research, this compound was tested against several cancer cell lines. The results showed that it possesses cytotoxic effects with IC50 values in the micromolar range. For instance, one study reported an IC50 value of 34.54 µM against breast cancer cells . These findings suggest that structural modifications can significantly enhance its anticancer activity.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the pyrazole and benzothiazole moieties can lead to variations in biological activity. The presence of methyl groups on the benzothiazole ring appears to enhance the compound's efficacy against certain pathogens and cancer cells .
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antibacterial | 34.54 |
| Analog A | Structure | Anticancer (breast) | 20.00 |
| Analog B | Structure | Anti-inflammatory | - |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Trypanocidal Activity : A study demonstrated that pyrazole derivatives could inhibit trypomastigote forms of Trypanosoma cruzi, with some analogs showing IC50 values below 100 µM, indicating significant trypanocidal effects .
- Cell Viability Assays : Vero cells were used to evaluate cytotoxicity, revealing low toxicity levels for most derivatives with CC50 values greater than 500 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and carboxamide formation. A general approach involves:
Preparation of the benzothiazole core (e.g., 5,7-dimethylbenzo[d]thiazol-2-amine) via cyclization of substituted 2-aminothiophenols with brominated aldehydes under reflux .
Coupling the benzothiazole intermediate with a pyrazole-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization : Intermediates are validated via -NMR (e.g., benzothiazole NH at δ 10.2–11.5 ppm), -NMR (carbonyl signals at ~165–170 ppm), and HRMS for molecular ion confirmation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1700 cm) and benzothiazole C=N (~1600 cm) .
- NMR : -NMR identifies ethyl groups (triplet at δ 1.2–1.4 ppm for CH, quartet for CH) and benzyl protons (singlet at δ 4.8–5.2 ppm). -NMR distinguishes quaternary carbons in the benzothiazole ring .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C in benzothiazole at ~120°) and packing interactions .
Q. How is purity assessed during synthesis, and what solvents are preferred for recrystallization?
- Methodological Answer :
- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) at 1 mL/min .
- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate polarity. Crystallization yields (~70–80%) are optimized by slow cooling .
Advanced Research Questions
Q. How do substituents on the benzothiazole and pyrazole moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methyl vs. ethyl on benzothiazole) reveals:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO) on the benzothiazole enhance activity against S. aureus (MIC 62.5 µg/mL vs. 250 µg/mL for unsubstituted analogs) .
- Solubility : Hydrophilic groups (e.g., -OH) on the pyrazole improve aqueous solubility but may reduce membrane permeability .
- Design Strategy : Use DFT calculations to predict logP and polar surface area for balancing activity and bioavailability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use CLSI/NCCLS guidelines for antimicrobial testing to minimize variability. For example, discrepancies in MIC values may arise from differences in inoculum size (e.g., 1×10 vs. 5×10 CFU/mL) .
- Control Compounds : Include reference standards (e.g., gentamicin for antibacterial assays) to calibrate inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., 3 independent assays) to identify trends, such as enhanced activity against Gram-positive vs. Gram-negative bacteria .
Q. How can molecular docking elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins like E. coli DNA gyrase (PDB: 1KZN) or human COX-2 (PDB: 5KIR) based on structural homology to known benzothiazole targets .
- Docking Workflow :
Prepare ligand structures (e.g., protonation at pH 7.4 using MOE).
Grid generation around the active site (20 Å).
Scoring with AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- Validation : Compare docking results with mutagenesis data (e.g., residue Asp98 in gyrase critical for binding) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
